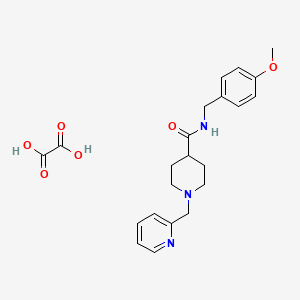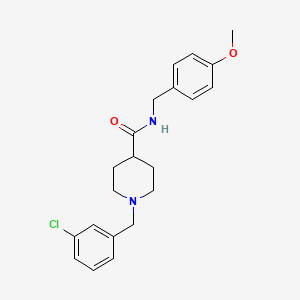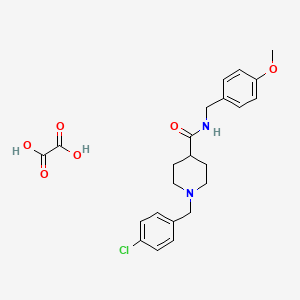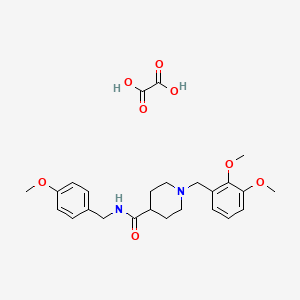
1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, commonly known as MDMP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a potent agonist of the serotonin receptor and has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. The purpose of
Mécanisme D'action
MDMP acts as a full agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is predominantly expressed in the cortex, thalamus, and amygdala. The activation of the 5-HT2A receptor by MDMP leads to the activation of the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This cascade of events leads to the modulation of neuronal excitability, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects
MDMP has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and striatum of rats, which are involved in the regulation of attention, motivation, and reward. It has also been shown to decrease the levels of glutamate and GABA in the prefrontal cortex and hippocampus of rats, which are involved in the regulation of cognition and memory. Furthermore, it has been shown to increase the levels of cortisol and prolactin in humans, which are related to the stress response and lactation.
Avantages Et Limitations Des Expériences En Laboratoire
MDMP has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using behavioral, electrophysiological, and imaging techniques. However, it also has several limitations, such as its potential toxicity, abuse liability, and legal status. It should be handled with caution and disposed of properly, and its use should be regulated by appropriate authorities.
Orientations Futures
MDMP has several potential future directions for scientific research, such as its use as a tool for investigating the role of the serotonin system in neuropsychiatric disorders, such as schizophrenia, depression, and addiction. It could also be used as a template for the development of new drugs that target the serotonin system, such as 5-HT2A receptor antagonists or partial agonists. Furthermore, it could be used as a probe for studying the structure-activity relationship of the 5-HT2A receptor and its interaction with other neurotransmitter systems, such as the glutamate and GABA systems.
Applications De Recherche Scientifique
MDMP has been used in scientific research to investigate the effects of serotonin receptor agonists on behavior, cognition, and brain function. It has been shown to induce hyperactivity, stereotypy, and perseveration in rodents, which are indicative of the activation of the serotonin system. It has also been shown to enhance cognitive flexibility and memory consolidation in rodents, which are suggestive of the modulation of the prefrontal cortex and hippocampus. Furthermore, it has been shown to alter the functional connectivity of the default mode network and the salience network in humans, which are related to the processing of self-referential and emotional information.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-26-19-5-2-16(3-6-19)13-23-22(25)18-8-10-24(11-9-18)14-17-4-7-20-21(12-17)28-15-27-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRURUOZUJKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949633.png)
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949634.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
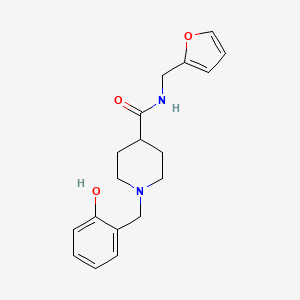

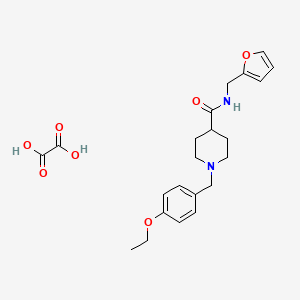
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)
